3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium
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Overview
Description
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium is an organic compound with the molecular formula C3H8ClNaO4S. It is a white to almost white crystalline powder that is highly soluble in water and exhibits acidic properties in aqueous solutions . This compound is known for its unique combination of a hydroxyl group, a sulfonic acid group, and a chlorine atom, making it a versatile reagent in various chemical processes .
Preparation Methods
The preparation of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium typically involves the following steps :
Hydrogenation: The starting material, acrylonitrile, undergoes hydrogenation to form 3-chloro-2-hydroxypropane.
Sulfonation: The resulting compound is then subjected to sulfonation to introduce the sulfonic acid group.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into molecules, which can enhance their solubility and reactivity.
Biology: The compound is employed in the preparation of negatively charged probe particles to study the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of surface-derivatized microcrystalline cellulose particles with strong positive or negative zeta potential, which have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium involves its ability to undergo substitution reactions, forming stable complexes with other molecules . The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets and pathways. The hydroxyl group and chlorine atom also contribute to its reactivity, enabling it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium can be compared with other similar compounds, such as :
Sodium 3-chloro-2-hydroxypropanesulfonate: This compound has a similar structure but lacks the hydrate form, which can affect its solubility and reactivity.
Sodium 2-hydroxy-3-chloropropanesulfonate: This compound has the hydroxyl and chlorine groups in different positions, leading to different reactivity and applications.
Sodium epichlorohydrin sulfonate: This compound has a similar sulfonic acid group but a different overall structure, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrate form, which enhance its solubility and reactivity in various applications .
Properties
Molecular Formula |
C3H9ClNaO5S |
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Molecular Weight |
215.61 g/mol |
InChI |
InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2 |
InChI Key |
PTEYFRZCQNROSN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
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